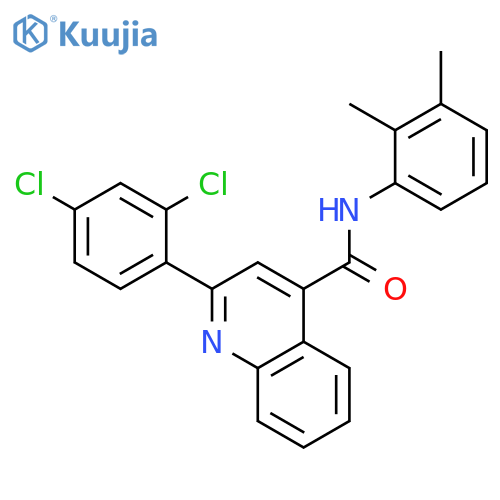

Cas no 337501-97-0 (<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide)

337501-97-0 structure

商品名:<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide

<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide 化学的及び物理的性質

名前と識別子

-

- <br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide

- Oprea1_200244

- AKOS000570356

- Oprea1_775168

- 337501-97-0

- 2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-amide

- SB73146

- 2-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)quinoline-4-carboxamide

-

- MDL: MFCD02047917

- インチ: InChI=1S/C24H18Cl2N2O/c1-14-6-5-9-21(15(14)2)28-24(29)19-13-23(18-11-10-16(25)12-20(18)26)27-22-8-4-3-7-17(19)22/h3-13H,1-2H3,(H,28,29)

- InChIKey: ZEEHGQIDCRDXIL-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(NC(C2=CC(C3=C(Cl)C=C(Cl)C=C3)=NC4=CC=CC=C24)=O)=CC=C1)C

計算された属性

- せいみつぶんしりょう: 420.0796186Da

- どういたいしつりょう: 420.0796186Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 573

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42Ų

- 疎水性パラメータ計算基準値(XlogP): 6.7

<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD11141307-5g |

2-(2,4-Dichlorophenyl)-N-(2,3-dimethylphenyl)quinoline-4-carboxamide |

337501-97-0 | 97% | 5g |

$874 | 2024-07-17 | |

| Chemenu | CM267789-5g |

2-(2,4-Dichlorophenyl)-N-(2,3-dimethylphenyl)quinoline-4-carboxamide |

337501-97-0 | 97% | 5g |

$825 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676087-5g |

2-(2,4-Dichlorophenyl)-N-(2,3-dimethylphenyl)quinoline-4-carboxamide |

337501-97-0 | 98% | 5g |

¥9156.00 | 2024-05-18 | |

| Chemenu | CM267789-1g |

2-(2,4-Dichlorophenyl)-N-(2,3-dimethylphenyl)quinoline-4-carboxamide |

337501-97-0 | 97% | 1g |

$320 | 2022-06-11 |

<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

337501-97-0 (<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide) 関連製品

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量